REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[C:4]#[N:5].CCN(CC)CC.N1C=CC=CC=1.[SH2:24].N#N>>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[C:4](=[S:24])[NH2:5]
|
Name
|
|
Quantity
|
62.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C#N)C(=CC=C1)F
|
Name
|
|
Quantity
|
33.6 g
|
Type
|
reactant
|
Smiles
|
S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Control Type
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UNSPECIFIED
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Setpoint
|
-19 °C
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Type
|
CUSTOM
|
Details
|
stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The reactor was purged with a slow stream of N2
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Type
|
ADDITION
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Details
|
During the gas addition
|
Type
|
CUSTOM
|
Details
|
rose to -11° C
|
Type
|
TEMPERATURE
|
Details
|
to gradually warm to 25° C.
|
Type
|
CUSTOM
|
Details
|
purge of the reactor head space into bleach solution
|
Type
|
ADDITION
|
Details
|
The solution was poured into 1.6 L of ice water
|
Type
|
CUSTOM
|
Details
|
the resulting white crystals were collected on a buchner funnel
|
Type
|
WASH
|
Details
|
rinsed with additional water
|
Type
|
CUSTOM
|
Details
|
After 2 h of air drying
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
dried for 5 h at 65° C.
|
Duration
|
5 h
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(N)=S)C(=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54.5 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |